molecular formula C15H15F6NO4 B4629935 N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide

Cat. No.: B4629935
M. Wt: 387.27 g/mol
InChI Key: FUGHQFGRGQYUGI-UHFFFAOYSA-N
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Description

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide is a useful research compound. Its molecular formula is C15H15F6NO4 and its molecular weight is 387.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.09052693 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gene Expression Inhibition

Research has shown that derivatives of N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide can inhibit the transcription mediated by NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies aimed at improving oral bioavailability have highlighted the significance of the carboxamide group and specific substitutions on the pyrimidine ring for maintaining activity, with implications for designing more effective gene expression inhibitors (Palanki et al., 2000).

Anticancer Activity

Supramolecular hetero-bimetallacycles constructed from N,N'-bis(4-(pyridin-4-ylethynyl)phenyl)pyridine-2,6-dicarboxamide ligand derivatives have shown considerable anticancer potency against various cancer cell lines, including T98G (brain tumor), KB (head and neck cancer), SNU-80 (thyroid cancer), and HEK-293 (non-malignant). These compounds were found to be more effective than the reference drug cisplatin, indicating their potential as novel anticancer agents (Mishra et al., 2014).

Antimicrobial Agents

A study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, including those with the N-[3,5-bis(trifluoromethyl)phenyl] moiety, showed submicromolar activity against methicillin-resistant Staphylococcus aureus isolates and comparable activity against M. tuberculosis to that of rifampicin. These findings suggest their utility as potent antimicrobial agents, with potential applications in combating drug-resistant infections (Bąk et al., 2020).

Memory Devices

Derivatives of this compound have been utilized in the design and synthesis of ferrocene-terminated hyperbranched polyimide for memory devices. These novel materials exhibited bistable electrical conductivity switching and nonvolatile bipolar write-once-read-many-times memory character, showcasing their potential in the development of advanced memory storage technologies (Tan et al., 2017).

Polymer Synthesis

Studies have also focused on synthesizing novel fluorinated polyamides based on bis(ether‐carboxylic acid) or bis(ether amine) extended from bis(4‐hydroxyphenyl)phenyl‐2,2,2‐trifluoroethane. These polyamides exhibited excellent solubility in aprotic polar solvents, along with superior mechanical properties and thermal stability. Such materials are promising for various industrial applications due to their enhanced physical and chemical properties (Hsiao & Chen, 2003).

Properties

IUPAC Name

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F6NO4/c16-14(17,18)7-25-10-4-9(22-13(23)12-2-1-3-24-12)5-11(6-10)26-8-15(19,20)21/h4-6,12H,1-3,7-8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGHQFGRGQYUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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